molecular formula C25H24N2O4 B4055353 N-(2,5-DIMETHOXY-4-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE

N-(2,5-DIMETHOXY-4-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE

Cat. No.: B4055353
M. Wt: 416.5 g/mol
InChI Key: NHBLKRJTNMUTDW-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-DIMETHOXY-4-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE: is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their bioactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-DIMETHOXY-4-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE typically involves the condensation of 2,5-dimethoxybenzoic acid with an appropriate amine derivative under controlled conditions. The reaction is often facilitated by the use of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which promotes efficient condensation and high yields . The reaction conditions are optimized to ensure the stability of the functional groups and to achieve the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The purification of the final product is typically achieved through crystallization or chromatographic techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-DIMETHOXY-4-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology: In biological research, N-(2,5-DIMETHOXY-4-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE has shown potential as an antimicrobial and antioxidant agent . Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.

Medicine: The compound’s bioactive properties are being investigated for potential use in treating various diseases, including cancer and inflammatory conditions. Its ability to modulate specific biological pathways is of particular interest in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the pharmaceutical, agricultural, and materials science industries.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXY-4-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects . Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes.

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-(2-Hydroxy-4-nitrophenyl)-p-substituted benzamide

Comparison: Compared to these similar compounds, N-(2,5-DIMETHOXY-4-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE exhibits unique structural features, such as the presence of methoxy groups and a phenylpropenoyl moiety. These features contribute to its distinct chemical behavior and enhanced bioactivity. For instance, the methoxy groups enhance its antioxidant properties, while the phenylpropenoyl moiety provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

N-[2,5-dimethoxy-4-[[(E)-2-methyl-3-phenylprop-2-enoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-17(14-18-10-6-4-7-11-18)24(28)26-20-15-23(31-3)21(16-22(20)30-2)27-25(29)19-12-8-5-9-13-19/h4-16H,1-3H3,(H,26,28)(H,27,29)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBLKRJTNMUTDW-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-DIMETHOXY-4-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2,5-DIMETHOXY-4-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2,5-DIMETHOXY-4-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2,5-DIMETHOXY-4-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2,5-DIMETHOXY-4-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2,5-DIMETHOXY-4-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE

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